3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple methoxy groups, trichloroethyl, and dichloroanilino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trichloroethyl intermediate: This involves the reaction of a suitable starting material with trichloroacetyl chloride under anhydrous conditions.
Introduction of the dichloroanilino group: This step involves the reaction of the trichloroethyl intermediate with 2,6-dichloroaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloroethyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl or ethylene derivatives.
Substitution: Formation of substituted anilines or benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromoanilino)carbothioyl]amino}ethyl)benzamide
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
303063-31-2 |
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Molecular Formula |
C19H18Cl5N3O4S |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H18Cl5N3O4S/c1-29-12-7-9(8-13(30-2)15(12)31-3)16(28)26-17(19(22,23)24)27-18(32)25-14-10(20)5-4-6-11(14)21/h4-8,17H,1-3H3,(H,26,28)(H2,25,27,32) |
InChI Key |
YRMLBGVJRUXOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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